N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide, also known as PP2A activator, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a potent activator of protein phosphatase 2A (PP2A), which is a major serine/threonine phosphatase that plays a crucial role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and DNA damage response.
Mechanism of Action
The mechanism of action of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide involves the direct binding to the this compound catalytic subunit, which induces a conformational change that enhances its phosphatase activity. This leads to the dephosphorylation of various downstream targets, including oncogenic proteins and cell cycle regulators, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent this compound activation activity in various cancer cell lines, including breast, lung, and prostate cancer cells. It has been reported to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting its potential use in combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide is its high potency and specificity for this compound activation, which makes it a valuable tool for studying the role of this compound in various cellular processes. However, its low solubility and stability in aqueous solutions may limit its use in some experimental settings. In addition, further studies are needed to investigate its pharmacokinetics and toxicity profiles.
Future Directions
Several future directions for the research on N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide can be identified, including:
1. Development of more potent and selective this compound activators based on the structure of this compound.
2. Investigation of the potential use of this compound in combination with other anti-cancer therapies.
3. Evaluation of the pharmacokinetics and toxicity profiles of this compound in vivo.
4. Identification of the downstream targets of this compound activation by this compound and their roles in cancer progression.
5. Investigation of the potential use of this compound in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
Synthesis Methods
The synthesis of N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide involves a multi-step process that includes the preparation of the starting materials, the coupling of the pyridine and alkyne moieties, and the final deprotection step. The detailed synthesis route can be found in the literature.
Scientific Research Applications
N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide activators have been extensively studied for their potential therapeutic applications, particularly in cancer treatment. This compound is a tumor suppressor that is frequently inactivated in various types of cancer, and its reactivation by this compound activators has been shown to induce apoptosis and inhibit tumor growth. This compound has been reported to exhibit potent this compound activation activity in vitro and in vivo, and several studies have investigated its anti-cancer effects.
properties
IUPAC Name |
N-[(2-phenylpyridin-4-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-6-16(19)18-12-13-9-10-17-15(11-13)14-7-4-3-5-8-14/h3-5,7-11H,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYZKQCCLJUVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=NC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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